Superior Thermal Stability and Clean Evaporation vs. Other Metal Acetylacetonates
In a comparative study of metal acetylacetonates for chemical vapor deposition (CVD), Al(acac)₃ demonstrated a clean evaporation with no residuals, in stark contrast to the iron, manganese, and nickel analogs, which decomposed at low temperatures. This quantifiable difference in thermal behavior is critical for achieving reproducible film growth and preventing reactor contamination [1].
| Evidence Dimension | Thermal Stability during Evaporation |
|---|---|
| Target Compound Data | Al(acac)₃: evaporates without residuals, enabling clean, reproducible CVD processes. |
| Comparator Or Baseline | Fe(acac)₃, Mn(acac)₃, Ni(acac)₂: Show decomposition at low temperatures (typical CVD vaporization range 40-150°C). |
| Quantified Difference | Qualitative difference: complete evaporation vs. decomposition with residuals. |
| Conditions | Thermogravimetric analysis (TGA) under conditions relevant to CVD vaporization temperatures (40-150°C). |
Why This Matters
Ensures higher process reliability and reduces downtime for reactor cleaning in thin-film manufacturing.
- [1] Siddiqi, M. A., Siddiqui, R. A., & Atakan, B. (2007). Thermal stability, sublimation pressures and diffusion coefficients of some metal acetylacetonates. Surface and Coatings Technology, 201(22-23), 9055-9059. View Source
